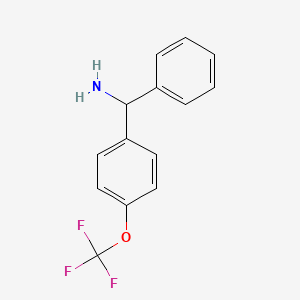

Phenyl(4-(trifluoromethoxy)phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

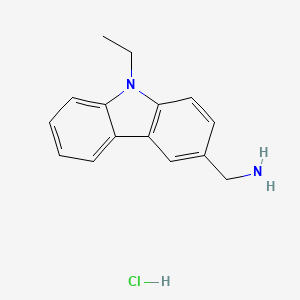

Phenyl(4-(trifluoromethoxy)phenyl)methanamine, also known by its IUPAC name as phenyl (4-(trifluoromethoxy)phenyl)methanamine , is a chemical compound with the molecular formula C₁₄H₁₂F₃NO . It has a molecular weight of approximately 267.25 g/mol. The compound consists of a piperidine ring attached to a phenyl group, where the phenyl group contains a trifluoromethoxy substituent. The compound is typically stored in a dark place under inert atmospheric conditions at temperatures between 2°C and 8°C .

Molecular Structure Analysis

The molecular structure of Phenyl(4-(trifluoromethoxy)phenyl)methanamine consists of a central piperidine ring connected to a phenyl group. The phenyl group contains a trifluoromethoxy substituent. The compound’s InChI code is 1S/C₁₄H₁₂F₃NO/c₁₅-14(₁₆,₁₇)₁₉-₁₂-₈-₆-₁₁(₇-₉-₁₂)₁₃(₁₈)₁₀-₄-₂-₁-₃-₅-₁₀/h₁-₉,₁₃H,₁₈H₂ .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Inhibitors of Soluble Epoxide Hydrolase (sEH)

Phenyl(4-(trifluoromethoxy)phenyl)methanamine is a key component in the synthesis of inhibitors for soluble epoxide hydrolase (sEH). These inhibitors are crucial in the treatment of various diseases, including hypertension, tuberculosis, and renal pathologies. The compound’s lipophilic nature allows it to effectively bind to the active site of sEH, enhancing its inhibitory activity .

Antitumor Agents

This compound has shown potential in the development of antitumor agents. Specifically, derivatives of Phenyl(4-(trifluoromethoxy)phenyl)methanamine have been used to inhibit tyrosine kinase, an enzyme involved in the signaling pathways that regulate cell division and survival. This inhibition can lead to the suppression of tumor growth and proliferation .

Insecticides

Phenyl(4-(trifluoromethoxy)phenyl)methanamine derivatives are also used in the formulation of insecticides. These compounds act by blocking potential-dependent sodium channels in insects, leading to paralysis and death. This application is particularly useful in agricultural settings to protect crops from pest damage .

Electrochromic Materials

In the field of materials science, Phenyl(4-(trifluoromethoxy)phenyl)methanamine is used in the synthesis of electrochromic materials. These materials change color when an electric current is applied, making them useful in applications such as smart windows and displays. The trifluoromethoxy group in the compound helps to lower the energy levels of the material, enhancing its electrochromic properties .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be incorporated into more complex molecules, which can then be used to develop drugs with specific therapeutic effects. This versatility makes it a valuable building block in medicinal chemistry .

Biological Process Studies

Phenyl(4-(trifluoromethoxy)phenyl)methanamine is also used in the study of biological processes related to aging. Compounds containing this fragment can be used to investigate the mechanisms of aging at the molecular level, potentially leading to the development of anti-aging therapies .

Propriétés

IUPAC Name |

phenyl-[4-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKROCOLNIOKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(4-(trifluoromethoxy)phenyl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)

![Bicyclo[2.1.1]hexan-2-amine;hydrochloride](/img/structure/B2685566.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2685568.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2685573.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2685574.png)